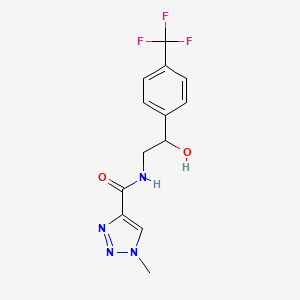
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, emphasizing its role in drug discovery and therapeutic applications.
- Molecular Formula : C12H12F3N5O2
- Molecular Weight : 303.25 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C(C(=O)N)N1=NN=C1C(=O)N(C)C(C(F)(F)F)=C(C(C(O)=O)=C(C(C(F)(F)F))=C(C(C(=O)N)=C(C(N)=C(C(=O)N))=C(C(=O)N))=C(C(N)=C(C(=O)N))=C(C(=O)N))
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that triazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. Studies demonstrate that they can inhibit cell proliferation in various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range . The mechanism often involves induction of apoptosis and inhibition of specific molecular targets related to cancer cell growth.
1. Antimicrobial Efficacy
A study focusing on the synthesis of triazole derivatives reported that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.1 mg/mL . The structural modifications of the triazole ring were crucial for enhancing activity.
2. Anticancer Activity
In a recent investigation, a series of triazole-based compounds were evaluated for their antiproliferative effects on human cancer cell lines. The study found that specific derivatives induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in targeted cancer cells . The most potent compounds exhibited IC50 values ranging from 57 nM to 68 nM against various cancer types.
3. Mechanistic Insights
The biological mechanisms underlying the activity of triazole derivatives include:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells .
Data Tables
特性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)12(22)17-6-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-5,7,11,21H,6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFUELNKQWMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













